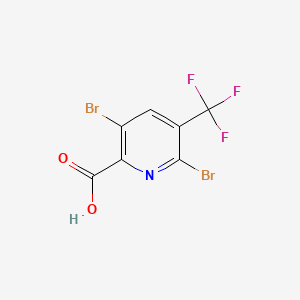
3,6-Dibromo-5-(trifluoromethyl)picolinic acid
Description
3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound with the molecular formula C7H2Br2F3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and trifluoromethyl groups, which contribute to its unique chemical properties.
Propriétés
Formule moléculaire |
C7H2Br2F3NO2 |
|---|---|
Poids moléculaire |
348.90 g/mol |
Nom IUPAC |
3,6-dibromo-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H2Br2F3NO2/c8-3-1-2(7(10,11)12)5(9)13-4(3)6(14)15/h1H,(H,14,15) |
Clé InChI |
LALUPUTZPDSRJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Br)C(=O)O)Br)C(F)(F)F |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid typically involves the bromination of 5-(trifluoromethyl)-2-pyridinecarboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its ability to bind to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-2-pyridinecarboxylic acid
- 3,6-Dichloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid
- 3,6-Dibromo-2-pyridinecarboxylic acid
Uniqueness
3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and electron-withdrawing effects, which can enhance its reactivity and binding affinity in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


